N-cyclopentyl-9H-purin-6-amine

Description

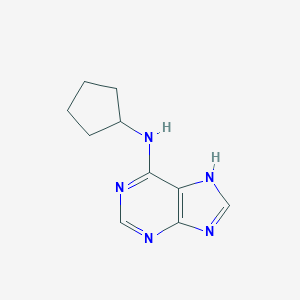

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWYJWNGVLKEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353872 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-36-4 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopentyl 9h Purin 6 Amine and Its Derivatives

General Synthetic Strategies for Substituted Purines

The construction of the purine (B94841) scaffold or its modification can be achieved through several reliable synthetic routes. These strategies are often adapted to introduce a wide array of functional groups at various positions on the purine ring.

Alkylation and acylation are fundamental reactions for the functionalization of the purine core. slideserve.comnih.gov The alkylation of purines can be complex, as the purine nucleus acts as an ambident nucleophile, often resulting in a mixture of N7 and N9-alkylated products. ub.edu The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on the purine ring, the alkylating agent, the solvent, and the base used. slideserve.comub.edu While N9-alkylation is frequently the major product, achieving high regioselectivity can be challenging. ub.edu Alternative methods, such as N-alkylation with alcohols under Mitsunobu conditions, have also been explored, though they may require extended reaction times. ub.edu More recent advancements include transition-metal-free, direct C-H alkylation at the C6 position using 4-alkyl-1,4-dihydropyridines, which offers high regioselectivity. researchgate.net

Acylation reactions are also employed in purine synthesis, although the resulting acylated products can be unstable. slideserve.com Acyl-1,4-dihydropyridines have been developed as effective radical sources for these transformations. researchgate.net

Table 1: Comparison of General Alkylation Strategies for Purines

| Strategy | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Standard Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | Mixture of N7 and N9 isomers | ub.edu |

| Mitsunobu Reaction | Alcohols, DEAD, PPh₃ | N-alkylation | ub.edu |

| Direct C-H Alkylation | 4-Alkyl-1,4-dihydropyridines, Oxidant | Site-specific C-H alkylation | researchgate.net |

| N9-Alkylation | Alkyl halides, K₂CO₃, DMF | N9-alkylated purines | mdpi.com |

The application of microwave irradiation has significantly advanced the synthesis of purine derivatives. researchgate.net This technique is noted for enhancing reaction rates, reducing reaction times, and improving yields, aligning with the principles of green chemistry. researchgate.netcdnsciencepub.com Microwave-assisted synthesis has been successfully used for various transformations, including the alkylation of purine nucleobases, the preparation of coumarin-purine hybrids, and the synthesis of complex N-substituted purines. cdnsciencepub.combohrium.comsciensage.info For instance, researchers have developed efficient microwave-assisted protocols for the synthesis of purine nucleosides and their N-alkyl derivatives, demonstrating the versatility of this technology. researchgate.netrsc.org The method can accelerate nucleophilic substitution reactions on the purine ring, making it a valuable tool in medicinal chemistry.

Annulation reactions provide a powerful method for constructing the purine ring system from simpler acyclic or heterocyclic precursors. A notable strategy involves the use of 5-aminoimidazole-4-carbonitriles as key intermediates. researchgate.net These precursors can undergo cyclization in one or two steps to generate a diverse library of C8 and N9-substituted purines. researchgate.net For example, 8,9-disubstituted-9H-purin-6-amines can be synthesized in two steps from these imidazole (B134444) derivatives using formamide. researchgate.net This approach offers a rapid and versatile route to purines that are otherwise challenging to access, starting from readily available materials. researchgate.net

Microwave-Assisted Synthesis of Purine Derivatives

Synthesis of N-Cyclopentyl-9H-Purin-6-Amine

The synthesis of the specific target compound, this compound, typically involves the formation of a carbon-nitrogen bond at the C6 position of the purine ring.

The most common and direct precursors for the synthesis of this compound are a 6-halopurine, such as 6-chloropurine (B14466), and cyclopentylamine. chemsrc.com This approach relies on the nucleophilic substitution of the halogen at the C6 position.

An alternative two-step strategy involves the initial alkylation of the purine core at the N9 position, followed by substitution at C6. In this method, a starting material like 2,6-dichloropurine (B15474) is first reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) to yield 9-cyclopentyl-2,6-dichloropurine. mdpi.comnih.gov This intermediate can then undergo a selective nucleophilic substitution at the more reactive C6 position with an appropriate amine, while the C2 position can be functionalized in a subsequent step if desired.

Table 2: Key Precursors for this compound Synthesis

| Precursor 1 | Precursor 2 | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| 6-Chloropurine | Cyclopentylamine | This compound | chemsrc.com |

| 2,6-Dichloropurine | Cyclopentyl bromide | 9-Cyclopentyl-2,6-dichloropurine | mdpi.comnih.gov |

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAr). In the most direct route, 6-chloropurine is reacted with cyclopentylamine. The reaction conditions can be optimized by selecting the appropriate base and solvent. Common conditions involve using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) at temperatures ranging from 45 to 80°C.

In the two-step approach, the initial N9-alkylation of 2,6-dichloropurine with cyclopentyl bromide is often carried out using K₂CO₃ as the base in DMF at room temperature. mdpi.comnih.gov The subsequent nucleophilic substitution at the C6 position of the resulting 9-cyclopentyl-2,6-dichloropurine intermediate with an amine is typically performed in a solvent like n-butanol (n-BuOH) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 110 °C). mdpi.com Microwave irradiation has also been employed to facilitate the final substitution step, often leading to shorter reaction times and improved efficiency. sciensage.info

Table 3: Selected Reaction Conditions for Synthesis

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-dichloro-9H-purine | Cyclopentyl bromide, K₂CO₃, DMF | Room temperature, 5 days | 2-chloro-9-cyclopentyl-9H-purin-6-amine (and N7 isomer) | nih.gov |

| 2,6-dichloropurine | Cyclopentyl bromide, K₂CO₃, DMF | Room temperature, 12 h | 2,6-dichloro-9-cyclopentyl-9H-purine | mdpi.com |

| 9-Cyclopentyl-2,6-dichloropurine | Various amines, DIPEA, n-BuOH | 110 °C, 12 h | 2-Chloro-N,9-disubstituted-purin-6-amines | mdpi.com |

Purification and Characterization Techniques

The purification and characterization of this compound and its derivatives are crucial steps to ensure the identity and purity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification:

Column Chromatography: This is a standard method for purifying synthesized purine derivatives. Silica gel is commonly used as the stationary phase, with a gradient of solvents such as ethyl acetate (B1210297) and hexane (B92381) to elute the desired compound.

Recrystallization: This technique is used to obtain highly pure crystalline products. For instance, colorless crystals of a purine derivative were obtained from hot water. researchgate.net

Characterization: A suite of analytical methods is used to confirm the structure and purity of the final compounds. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the presence of the purine core, the cyclopentyl group, and other substituents. For example, the N-9 adenine (B156593) regioisomers of some nucleoside analogs were verified using HMBC-NMR spectroscopy. nih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides precise mass data, further confirming the elemental composition. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. acs.orgscielo.br

Melting Point: The melting point is a key indicator of the purity of a crystalline solid.

X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state. For example, the cis-configuration of a uridine (B1682114) analogue was confirmed by X-ray crystallography. researchgate.net

Thermoanalytical Techniques: Methods like thermogravimetry (TG) and differential thermal analysis (DTA) can provide information about the thermal stability and decomposition of purine derivatives. scielo.br

Below is an interactive data table summarizing the common characterization techniques:

| Technique | Information Provided |

| ¹H NMR | Confirms the proton environment of the molecule. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. acs.org |

| Mass Spectrometry | Determines the molecular weight and elemental composition. |

| IR Spectroscopy | Identifies functional groups. acs.orgscielo.br |

| Melting Point | Assesses purity. |

| X-ray Crystallography | Determines the 3D molecular structure. researchgate.net |

| Thermal Analysis | Investigates thermal stability. scielo.br |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often starts from commercially available purine precursors. Key strategies involve the modification of the purine ring at various positions to create a library of compounds for biological evaluation.

The functionalization of the purine core at the C-2, C-6, and N-9 positions is a key aspect of synthesizing diverse derivatives. mdpi.com

N-9 Substitution: The introduction of a cyclopentyl group at the N-9 position is a common starting point. This can be achieved through alkylation reactions, for example, by reacting 6-chloropurine with cyclopentyl bromide in the presence of a base like sodium hydride. nih.gov Mitsunobu reactions and copper-catalyzed cross-coupling reactions are also used for N-9 substitution. mdpi.com The regioselectivity of N-9 substitution is important, as alkylation can sometimes lead to a mixture of N-7 and N-9 isomers. researchgate.net

C-6 Substitution: The C-6 position is highly susceptible to nucleophilic aromatic substitution (SNAr). A common precursor is a 6-halopurine, such as 6-chloropurine. Reaction with various amines, including cyclopentylamine, leads to the formation of N6-substituted purines. uwindsor.ca This reactivity is influenced by the electronic nature of the purine ring, with substitution at C-6 being generally faster than at C-2. uwindsor.ca

C-2 Functionalization: Modifications at the C-2 position are also important for creating structural diversity. For instance, starting with a 2-fluoro-6-chloropurine allows for sequential substitution, first at the more reactive C-6 position and then at the C-2 position.

Common synthetic reactions for purine functionalization include:

Nucleophilic Aromatic Substitution (SNAr): Widely used for introducing substituents at the C-2 and C-6 positions by displacing a halogen atom. mdpi.comuwindsor.ca

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings are employed to form carbon-carbon bonds at various positions on the purine ring. mdpi.com

Direct C-H Functionalization: This modern approach allows for the direct modification of C-H bonds, offering a more atom-economical route to functionalized purines. rsc.org

A specific class of derivatives, N2-((1R,4R)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives, has been synthesized and evaluated for their biological activities. sciensage.info The synthesis of these compounds highlights a multi-step approach.

The general synthetic route involves:

Starting with 6-chloro-9-cyclopentyl-2-fluoro-9H-purine.

Reaction with a substituted amine in a solvent like dry DMF using a base such as NaH. This step typically proceeds at a moderate temperature for several hours to yield the N-substituted purin-6-amine intermediate.

The final step involves the reaction of the N-(-substituted phenyl)-9-cyclopentyl-2-fluoro-9H-purin-6-amine intermediate with cyclohexane-1,4-diamine. sciensage.info Microwave irradiation has been shown to be an efficient method for this transformation, significantly reducing reaction times. researchgate.net

The synthesized compounds are then purified and characterized using the techniques described in section 2.2.3. sciensage.inforesearchgate.net

The synthesis of 2,6-disubstituted-9-cyclopentyl-9H-purines is of significant interest for developing compounds with potential therapeutic applications, such as kinase inhibitors. google.com These syntheses often start from 2,6-dihalopurines, allowing for sequential and regioselective introduction of different substituents. imtm.cz

A common strategy involves:

N-9 Alkylation: The initial step is often the alkylation of a 2,6-dihalopurine (e.g., 2,6-dichloropurine) with a cyclopentyl halide to introduce the cyclopentyl moiety at the N-9 position. mdpi.com

Sequential SNAr Reactions: Due to the higher reactivity of the C-6 position compared to the C-2 position in 2,6-dihalopurines, a nucleophile can be selectively introduced at C-6. uwindsor.ca Subsequently, a different nucleophile can be introduced at the C-2 position under more forcing conditions or with a more reactive nucleophile. nih.gov

For example, a series of 2-aminocyclohexylamino-6-(substituted benzylamino/anilino)-9-cyclopentylpurine derivatives were synthesized to explore their potential as kinase inhibitors. nih.gov Another approach involves the Suzuki coupling reaction to introduce substituted phenyl groups at the C-6 position, followed by N-9 alkylation with cyclopentyl bromide. nih.gov

Homo-N-nucleosides are a class of modified nucleosides where a methylene (B1212753) group is inserted between the heterocyclic base and the sugar moiety. This structural modification can lead to increased flexibility and resistance to enzymatic degradation. nih.gov

The synthesis of homo-N-nucleosides with an N-cyclopentyl moiety, while less specifically documented for this compound itself, follows general principles of homo-N-nucleoside synthesis. These methods often involve the coupling of a modified sugar analog with the purine base.

While the provided search results focus more on carbocyclic nucleosides with cyclopentenyl or dioxane moieties, the principles can be extended. nih.govacs.org The synthesis would likely involve:

Preparation of a suitable cyclopentyl derivative that acts as the "sugar" analog, containing a reactive group for coupling.

Coupling of this cyclopentyl analog with this compound or a suitable precursor.

It is important to note that the synthesis of these analogs often results in diastereomers that may require separation. beilstein-journals.org The structural confirmation of these complex molecules relies heavily on advanced NMR techniques. nih.gov

Biological Evaluation and Pharmacological Profiling of N Cyclopentyl 9h Purin 6 Amine

In Vitro Biological Activity Assays

In vitro assays are fundamental in determining the direct interaction of a compound with its molecular targets, providing quantitative measures of binding affinity and functional activity.

N-cyclopentyl-9H-purin-6-amine is a well-established adenosine (B11128) receptor ligand. Its affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) have been a primary focus of research. These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine.

This compound demonstrates high affinity and selectivity for the A1 adenosine receptor. d-nb.info It acts as a potent agonist at this receptor subtype. d-nb.info Studies have shown that the N6-cyclopentyl substitution is a key determinant of its high A1 receptor affinity. sigmaaldrich.com

In radioligand binding studies using rat brain membranes, this compound exhibited a high affinity for the A1 receptor, with a Ki value of 0.59 nM. nih.gov The introduction of a chlorine atom at the 2-position of the purine (B94841) ring, creating 2-chloro-N6-cyclopentyladenosine (CCPA), further enhances A1 receptor affinity and selectivity. d-nb.info CCPA displays an almost 10,000-fold selectivity for A1 over A2 receptors in binding assays. d-nb.info

Table 1: A1 Adenosine Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Ki (nM) | Source |

| This compound (CPA) | Rat A1 Adenosine Receptor | 0.59 | nih.gov |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Rat A1 Adenosine Receptor | Not specified, but noted as having higher affinity than CPA | d-nb.info |

In contrast to its potent agonism at A1 receptors, this compound displays significantly lower affinity for the A2A adenosine receptor. This disparity in binding affinity contributes to its high A1 selectivity. nih.gov Research has shown that this compound has a Ki of 460 nM for the A2 receptor, resulting in an A1/A2 Ki ratio of 780, highlighting its A1-sensitive nature. nih.gov The compound is often used in research to selectively block A1 receptors to study A2 receptor function. nih.gov

Derivatives of this compound have been explored for their potential as A2A receptor antagonists. For instance, certain 2,6,9-trisubstituted purine derivatives based on the this compound scaffold have been synthesized and evaluated for A2A adenosine receptor antagonism. nih.gov

Table 2: A2A Adenosine Receptor Affinity of this compound

| Compound | Receptor | Ki (nM) | Source |

| This compound (CPA) | Rat A2 Adenosine Receptor | 460 | nih.gov |

While this compound is primarily recognized for its A1 selectivity, it also exhibits activity at the A3 adenosine receptor. It has been characterized as a full agonist at the human A3 adenosine receptor. nih.gov However, its affinity for the A3 receptor is generally lower than for the A1 receptor. nih.gov The selectivity of adenosine derivatives for the A3 receptor can be enhanced through modifications at the N6 and C2 positions of the purine ring, as well as the ribose moiety. researchgate.net For example, the addition of larger hydrophobic groups at the N6-position tends to favor A1 and A3 receptor selectivity. researchgate.net

Table 3: A3 Adenosine Receptor Activity of this compound

| Compound | Receptor | Activity | Source |

| This compound (CPA) | Human A3 Adenosine Receptor | Full Agonist | nih.gov |

Beyond its interaction with adenosine receptors, derivatives of the this compound scaffold have been investigated for their ability to inhibit various enzymes, particularly protein kinases.

Novel 2,6,9-trisubstituted purine derivatives, which include the 9-cyclopentyl moiety, have been identified as potent inhibitors of several protein kinases implicated in cancer and other proliferative diseases. google.com

FLT3: Certain 2,6-disubstituted-9-cyclopentyl-9H-purines have shown nanomolar inhibitory potency against FMS-like tyrosine kinase 3 (FLT3). google.comnih.gov For example, the compound N2-(4-amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine was identified as a potent FLT3 inhibitor. nih.govacs.org

CDKs: The this compound framework is a feature of some cyclin-dependent kinase (CDK) inhibitors. google.com A series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives demonstrated potent CDK inhibitory activity. acs.org

PDGFRs: Derivatives of 2,6-disubstituted-9-cyclopentyl-9H-purines have been shown to inhibit platelet-derived growth factor receptors (PDGFRs). google.com A collection of 2,6,9-trisubstituted purines displayed nanomolar inhibitory activities against PDGFRα. researchgate.net

CK1δ: Some adenine (B156593) derivatives incorporating a 9-cyclopentyl group have been evaluated for their ability to inhibit casein kinase 1 delta (CK1δ). nih.gov For instance, a di-substituted adenine derivative with a 9-cyclopentyl group showed inhibitory activity against CK1δ with an IC50 of 5.20 μM. nih.gov

Table 4: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase | Activity | Source |

| 2,6-Disubstituted-9-cyclopentyl-9H-purines | FLT3 | Nanomolar Inhibition | google.comnih.gov |

| 2-Substituted-6-biarylmethylamino-9-cyclopentylpurines | CDKs | Potent Inhibition | acs.org |

| 2,6,9-Trisubstituted purines | PDGFRα | Nanomolar Inhibition | researchgate.net |

| 9-Cyclopentyl adenine derivative | CK1δ | IC50 = 5.20 μM | nih.gov |

Inhibition of Enzymes in Purine Metabolism

Cell Proliferation and Cytotoxicity Assays

The cytotoxic potential of this compound and its derivatives has been evaluated across various cell lines, revealing a spectrum of activity against cancerous cells and, in some cases, a degree of selectivity over normal cells.

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research has shown that these compounds can inhibit the proliferation of acute myeloid leukemia (AML), promyelocytic leukemia (HL-60), colorectal carcinoma (HCT116), and cervical cancer (HeLa) cells. nih.govfrontiersin.orgimtm.cznih.gov For instance, novel 2,6,9-trisubstituted purine derivatives have been designed and synthesized, showing potent activity against various cancer cell lines. imtm.cz In one study, a derivative of this compound was among the compounds that showed promising cytotoxic activities with IC50 values in the micromolar range against Huh7, HCT116, and MCF7 cell lines. researchgate.net Specifically, some 2,6-disubstituted-9-cyclopentyl-9H-purines have been developed as potent inhibitors of kinases involved in AML. nih.gov

Below is a table summarizing the cytotoxic activity of some this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 9-Cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | C. albicans | 3.12 µg/mL | researchgate.net |

| 6-(4-(4-trifluoromethylphenyl)piperazine) analog | Huh7 | < 0.1 | researchgate.net |

| 6-(4-(3,4-dichlorophenyl)piperazine) analog | Huh7 | < 0.13 | researchgate.net |

| 2,6,9-trisubstituted purine derivative (7h) | HL-60 | Not specified | imtm.cz |

| 2,6,9-trisubstituted purine derivative (4r) | CACO2 | 27 | imtm.cz |

| 2,6-disubstituted-9-cyclopentyl-9H-purine (Compound 19) | Liver Cancer Cells | < 5 | nih.gov |

A critical aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Some studies on purine derivatives have included assessments of their cytotoxicity against normal human cell lines, such as human foreskin fibroblasts (BJ cells). nih.govcytion.com For example, certain imidazole (B134444) derivatives showed significantly higher IC50 values against normal human cell lines (BJ, MCF-10F, MRC-5) compared to cancer cell lines, indicating a degree of selectivity. brieflands.com While specific IC50 values for this compound against normal human cells are not consistently reported, the general aim of synthesizing its derivatives is to achieve improved selectivity and reduce toxicity to non-cancerous cells. nih.gov

Assessment in Cancer Cell Lines (e.g., AML, HL-60, HCT116, HeLa)

Apoptosis Induction and Cell Cycle Modulation

This compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govimtm.cz This is a key mechanism for the elimination of malignant cells. Studies have demonstrated that these compounds can trigger apoptosis through various cellular pathways. nih.gov For example, certain 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase. nih.gov Furthermore, these compounds have been observed to modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. bdbiosciences.com Some this compound derivatives have been found to cause cell cycle arrest, often in the G1 or S phase, which prevents cancer cells from proliferating. imtm.cznih.gov For instance, one study showed that a specific 2,6,9-trisubstituted purine derivative induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Another investigation revealed that novel 2,6-disubstituted-9-cyclopentyl-9H-purines induced a massive G1 arrest of the cell cycle in MV4-11 and MOLM-13 cells. nih.gov

Antimicrobial Evaluation (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of this compound and its analogs have been explored against a variety of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Several studies have synthesized and evaluated 9-cyclopentyl-purine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net In one study, a series of 9-(p-fluorobenzyl/cyclopentyl)-6-substituted aminopurines were tested against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Escherichia coli. researchgate.net While some derivatives showed activity, the results varied depending on the specific substitutions on the purine ring. researchgate.net Another study synthesized N2-((1r,4r)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives and reported moderate to good antibacterial activity against Escherichia coli, Streptococcus aureus, and Bacillus subtilis. researchgate.net

Antifungal Activity: The antifungal potential of this compound derivatives has been particularly noted against Candida albicans. researchgate.net One study reported that 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine exhibited excellent activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which was superior to the standard antifungal drug oxiconazole. frontiersin.orgresearchgate.net

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 9-Cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | Candida albicans | 3.12 µg/mL | frontiersin.orgresearchgate.net |

| 9-Cyclopentyl-6-[(4-chlorobenzyl)amino]-9H-purine | MRSA (standard and clinical isolate) | Comparable to Ciprofloxacin (B1669076) | researchgate.net |

| N2-((1r,4r)-4-aminocyclohexyl)-N6-(phenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Moderate to good | researchgate.net |

Antiviral Activity: Purine analogs are a well-established class of antiviral agents. Research into this compound derivatives has included evaluations of their antiviral efficacy, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net For example, prodrugs of abacavir, an anti-HIV drug that contains a cyclopentyl group, have been synthesized and evaluated, with some derivatives showing potent anti-HIV activity. researchgate.net One such derivative, (3-(2-(4-methylaminobenzylideneamino)-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentyl)methanol, was found to be significantly more potent than the parent drug. researchgate.net

Minimum Inhibition Concentration (MIC) Determinations

The antimicrobial potential of this compound and its analogs has been evaluated against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these assessments.

Studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, a series of 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine derivatives showed excellent activity against Candida albicans, with a MIC value of 3.12 µg/mL. researchgate.net This antifungal activity was reported to be better than the standard drug, oxiconazole. researchgate.net Another derivative, 9-cyclopentyl-6-[(4-chlorobenzyl)amino]-9H-purine, displayed antibacterial activity comparable to ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Further research into N2-((1r,4r)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives indicated moderate to good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.netsciensage.info Specifically, compounds 7f and 7i from this series showed excellent activity against E. coli and Bacillus subtilis with MIC values of 4.6 and 4.7 µM, respectively. researchgate.net The presence of bulky substituents, such as cycloheptyl and cyclooctyl rings at the N6-amino position, along with a chlorine atom at the C-2 position, has been associated with antibacterial activity against Gram-positive bacteria, with MIC values ranging from 16 to 128 mg/L. researchgate.net

The following table summarizes the MIC values for selected derivatives against various microorganisms:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | Candida albicans | 3.12 | researchgate.net |

| 9-cyclopentyl-6-[(4-chlorobenzyl)amino]-9H-purine | MRSA (standard and clinical isolate) | Not specified, but comparable to ciprofloxacin | researchgate.net |

| N2-((1r,4r)-4-aminocyclohexyl)-N6-(4-fluorophenyl)-9-cyclopentyl-9H-purin-2,6-diamine (7f) | Escherichia coli | 4.6 µM | researchgate.net |

| N2-((1r,4r)-4-aminocyclohexyl)-N6-(4-fluorophenyl)-9-cyclopentyl-9H-purin-2,6-diamine (7f) | Bacillus subtilis | 4.6 µM | researchgate.net |

| N2-((1r,4r)-4-aminocyclohexyl)-N6-(4-methoxyphenyl)-9-cyclopentyl-9H-purin-2,6-diamine (7i) | Escherichia coli | 4.7 µM | researchgate.net |

| N2-((1r,4r)-4-aminocyclohexyl)-N6-(4-methoxyphenyl)-9-cyclopentyl-9H-purin-2,6-diamine (7i) | Bacillus subtilis | 4.7 µM | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have provided valuable insights into the roles of different substituents on the purine core and the cyclopentyl moiety.

The biological activity of purine derivatives is significantly influenced by substitutions at the C-2, C-6, and N-9 positions of the purine ring. mdpi.com

C-6 Position: The C-6 position is a key site for modification. Introducing various substituents at this position can modulate the compound's activity. For instance, the substitution of a 4-phenoxyphenyl group at the C-6 position has been shown to be responsible for anti-cancer activity. metu.edu.tr In another study, the introduction of a chloro-meta-substitution on the phenylamine attached to C-6 enhanced anti-cancer activity. nih.gov Furthermore, attaching an arylpiperazine moiety to the C-6 position has been found to be essential for obtaining derivatives with potential anticancer activity. mdpi.com

C-2 Position: Substitutions at the C-2 position also play a critical role. The presence of a chlorine atom at C-2, in conjunction with bulky N-6 substituents, has been linked to antibacterial activity. researchgate.net Conversely, 3D-QSAR models have suggested that the use of bulky systems at the C-2 position of the purine is not favorable for cytotoxic activity. mdpi.com

N-9 Position: The N-9 position is another important site for modification. The length and volume of the alkyl group at the N-9 position have been identified as potent and selective inhibitors of certain kinases. mdpi.com The alkylation of the purine ring often results in a mixture of N-9 and N-7 isomers, with the N-9 isomer typically being the major product. researchgate.net The cyclopentyl group at the N-9 position is a common feature in many biologically active purine derivatives. nih.govunits.it

The cyclopentyl group attached to the purine ring, particularly at the N-9 or N-6 position, significantly influences the compound's pharmacological properties. The prototypical adenosine A1 receptor agonist, N6-cyclopentyladenosine (CPA), highlights the importance of this moiety. wikipedia.org

The stereochemistry of the cyclopentyl ring and its substituents can have a profound impact on biological activity. For example, in the case of N6-[(1S-trans)-2-Hydroxycyclopentyl]adenosine, the presence of a hydroxyl group on the cyclopentyl ring enhances solubility and can affect its interaction with biological targets. cymitquimica.com The specific stereochemistry of the hydroxyl group is crucial for its pharmacological profile.

Research on carbocyclic nucleoside analogs has also underscored the importance of the cyclopentyl ring's stereochemistry. The L-like configuration of (+)-5'-noraristeromycin, where the cyclopentyl ring mimics the ribose sugar of natural nucleosides but with opposite stereochemistry, demonstrated significant anti-HBV activity. ajol.info This activity was further enhanced by modifications to the cyclopentyl ring, such as the introduction of a 4'-deoxy group. ajol.info

In the context of kinase inhibition, a cyclopentyl analogue exhibited sub-nanomolar enzymatic inhibition of CSF1R, while the corresponding cyclohexyl derivative was less potent, indicating the favorability of the five-membered ring. ntnu.no

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational modeling techniques used to understand the relationship between the chemical structures of compounds and their biological activities. These methods have been applied to purine derivatives to guide the design of more potent and selective compounds.

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties had a greater influence on cytotoxicity than electronic properties, accounting for approximately 70% and 30% of the contribution, respectively. mdpi.com The models suggested that an arylpiperazinyl system at the C-6 position is beneficial for cytotoxic activity, while bulky substituents at the C-2 position are detrimental. mdpi.com

Another 3D-QSAR analysis, combined with molecular docking studies, pointed to the importance of a substitution at the 6-phenylamino ring and the length and volume of the alkyl group at the N-9 position for selective kinase inhibition. mdpi.com These computational approaches help in predicting the biological activity of new compounds and in optimizing lead structures. cmu.ac.th

The following table provides a summary of key SAR findings:

| Position | Substituent/Feature | Impact on Activity | Reference |

| C-6 | 4-Phenoxyphenyl group | Responsible for anti-cancer activity | metu.edu.tr |

| C-6 | Chloro meta-substitution on phenylamine | Enhances anti-cancer activity | nih.gov |

| C-6 | Arylpiperazine moiety | Essential for potential anticancer activity | mdpi.com |

| C-2 | Chlorine atom (with bulky N-6 substituent) | Associated with antibacterial activity | researchgate.net |

| C-2 | Bulky systems | Not favorable for cytotoxic activity | mdpi.com |

| N-9 | Alkyl group length and volume | Influences selective kinase inhibition | mdpi.com |

| N-6 | Cyclopentyl moiety | Key for A1 adenosine receptor agonism | wikipedia.org |

| Cyclopentyl Ring | Hydroxyl group (stereochemistry dependent) | Enhances solubility and target interaction | cymitquimica.com |

| Cyclopentyl Ring | L-like stereochemistry (carbocyclic analogs) | Confers significant anti-HBV activity | ajol.info |

Mechanistic Investigations of N Cyclopentyl 9h Purin 6 Amine Action

Molecular Target Identification and Validation

N-cyclopentyl-9H-purin-6-amine and its analogs are well-documented for their interaction with adenosine (B11128) receptors (ARs), a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The selectivity and potency of these interactions are highly dependent on the substitution pattern on the purine (B94841) ring.

The N6-cyclopentyl substitution is a key determinant for affinity and selectivity, particularly for the A1 adenosine receptor. sigmaaldrich.com N6-cyclopentyladenosine (CPA), a closely related compound, is a well-established and selective A1AR agonist. sigmaaldrich.comresearchgate.net Modifications at the N6 position are a common strategy to achieve A1 receptor selectivity. sigmaaldrich.com For instance, N6-substituted adenosine derivatives often exhibit high affinity for A1 receptors, with intermediate affinity for A3 receptors and lower affinity for A2A receptors. sigmaaldrich.com

Research has shown that N6,9-disubstituted adenines can act as potent and selective antagonists at the A1 adenosine receptor. idrblab.net The affinity and functional activity can be further modulated by substitutions at other positions of the purine scaffold. For example, the introduction of a 2-chloro group in CPA to form CCPA slightly increases A1 receptor affinity. sigmaaldrich.com Furthermore, studies on N6-cyclopentyladenosine derivatives with modifications at the 5'-position have been conducted to develop potent A1AR agonists with improved selectivity. researchgate.netcam.ac.uk Molecular modeling studies suggest that the cyclopentyl group fits into a hydrophobic subpocket within the A1 receptor, contributing to the high affinity and selectivity observed. cam.ac.uk

| Compound/Derivative Class | Receptor Interaction | Key Findings |

| N6-Cyclopentyladenosine (CPA) | Selective A1 Adenosine Receptor Agonist | A standard tool compound for studying A1AR function. sigmaaldrich.comresearchgate.net |

| N6,9-disubstituted adenines | A1 Adenosine Receptor Antagonists | Potent and selective antagonism at the A1 receptor has been demonstrated. idrblab.net |

| 2-chloro-N6-cyclopentyladenosine (CCPA) | A1 Adenosine Receptor Agonist | Exhibits slightly greater affinity for the A1 receptor compared to CPA. sigmaaldrich.com |

| N6-Cyclopentyl-NECA derivatives | A1 Adenosine Receptor Agonists | Showed significantly improved A1R selectivity compared to the parent compound NECA. cam.ac.uk |

The purine scaffold is a common feature in the active sites of many protein kinases, which utilize ATP for phosphorylation. Consequently, purine derivatives like this compound are often investigated as kinase inhibitors.

Derivatives of this compound have been identified as potent inhibitors of several kinases. For example, a 2,6,9-trisubstituted purine derivative featuring a cyclopentyl group at the N9 position was discovered to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). acs.orgnih.gov This compound selectively blocked the proliferation of AML cell lines with FLT3 mutations by suppressing the phosphorylation of FLT3 and its downstream signaling pathways. acs.orgnih.gov

In another study, dual inhibitors of SRC and ABL kinases included derivatives of this compound. pnas.org These compounds were effective against many imatinib-resistant BCR/ABL kinase variants, which are common in chronic myelogenous leukemia. pnas.org The mechanism involves binding to the ATP-binding site of the kinases, often stabilizing an inactive conformation that prevents catalysis. pnas.org

Furthermore, crystallographic studies have provided direct evidence of binding. The crystal structure of human inositol (B14025) 1,3,4-trisphosphate 5/6-kinase (ITPK1) has been resolved in a complex with 9-cyclopentyladenine (B1665524) (an alternative name for this compound), confirming it as an inhibitor of this enzyme. rcsb.org The binding is ATP-competitive, with the inhibitor occupying the ATP-binding pocket of the kinase. rcsb.org

| Kinase Target | Derivative Type | Mechanism of Inhibition |

| FLT3 Kinase | 2,6,9-trisubstituted purine (N9-cyclopentyl) | Suppressed phosphorylation of FLT3 and downstream signaling. acs.orgnih.gov |

| SRC/ABL Kinases | This compound derivatives | ATP-competitive inhibition, effective against imatinib-resistant mutants. pnas.org |

| ITPK1 | 9-Cyclopentyladenine | ATP-competitive binding to the kinase domain. rcsb.org |

Interaction with Adenosine Receptors

Cellular Pathway Modulation

The ability of this compound derivatives to act as kinase inhibitors and receptor modulators translates into significant effects on cellular pathways governing cell growth and viral life cycles.

In the context of cancer, these compounds have demonstrated potent anti-proliferative and cytotoxic effects. For example, 2,6,9-trisubstituted purine derivatives have shown cytotoxicity against a range of human tumor cell lines, including leukemia (HL-60), colon cancer (CACO2), and others. mdpi.com The mechanism often involves the induction of cell cycle arrest and apoptosis. acs.orgmdpi.com For instance, the FLT3 inhibitor derivative caused G1 cell cycle arrest and apoptosis in MV4-11 cells. acs.orgnih.gov Similarly, a novel Smoothened (SMO) antagonist based on a 2,6,9-trisubstituted purine scaffold induced apoptosis and inhibited tumor relapse and metastasis in melanoma models. mdpi.com

The antiviral activity of purine analogs is also a significant area of investigation. Cyclopentyl nucleoside analogs have been described in patents as potential treatments for viruses such as Hepatitis B (HBV), Hepatitis D (HDV), and HIV. google.com The mechanism often involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase. By mimicking natural nucleosides, these compounds can be incorporated into growing viral DNA or RNA chains, causing chain termination, or they can directly inhibit the polymerase enzymes.

As purine analogs, these compounds can directly interfere with the synthesis and function of nucleic acids. This mechanism is fundamental to their anticancer and antiviral activities.

The primary mode of action is the disruption of nucleotide metabolism. By inhibiting key enzymes in the purine biosynthesis and degradation pathways, these compounds can deplete the cellular pools of natural purine nucleoside triphosphates (ATP and GTP) that are essential for DNA and RNA synthesis. This disruption has a more pronounced effect on rapidly dividing cells, such as cancer cells or virus-infected cells, which have a high demand for nucleic acid precursors. Some purine derivatives may also directly interact with DNA and RNA, potentially affecting their structure and function, although this is a less commonly cited mechanism for this specific class compared to metabolic interference.

The structural similarity of this compound to adenine (B156593) allows it to serve as a substrate or inhibitor for enzymes involved in purine metabolism, including the purine salvage pathway.

The biological activity of related purine derivatives is often attributed to their ability to interfere with nucleotide metabolism by inhibiting enzymes crucial for purine biosynthesis and degradation. For example, N-propyl-9H-purin-6-amine is suggested to interact with enzymes involved in purine metabolism, thereby altering cellular processes. This interference can lead to an imbalance in the nucleotide pool, which in turn affects DNA and RNA synthesis and cellular signaling. The purine salvage pathway, which recycles purine bases from nucleotide degradation, is a potential target for such analogs, although specific interactions for this compound are not extensively detailed in the provided context.

Induction of Programmed Cell Death Pathways

Programmed cell death, a crucial process for tissue homeostasis, is a key target in cancer therapy. Research has shown that this compound and structurally related purine analogs can induce this process in cancer cells, primarily through apoptosis.

Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs have demonstrated potent anticancer activity by inducing apoptosis in hepatocellular carcinoma cells. nih.gov These compounds have been shown to inhibit Src, a protein kinase involved in cell growth and survival, leading to the initiation of the apoptotic cascade. nih.gov Similarly, a study on 2,6,9-trisubstituted purine derivatives revealed that these compounds can induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. imtm.czmdpi.com In this research, certain derivatives induced apoptosis in up to 70% of the treated cells. mdpi.com

Further mechanistic studies on 6-amino-9-sulfonylpurine derivatives in leukemic cells have pointed towards the involvement of the intrinsic mitochondrial pathway in apoptosis induction. researchgate.net This was evidenced by the increased expression of caspase 3 and cytochrome c, key mediators in this pathway. researchgate.net The accumulation of cells in the subG0 phase of the cell cycle, a hallmark of DNA fragmentation and apoptosis, has also been observed with these derivatives. researchgate.net

The induction of apoptosis is a complex process involving various cellular signals and events. In some instances, the accumulation of nanoparticles within lysosomes can trigger a cascade leading to mitochondrial damage and subsequent apoptosis. rsc.org This is often accompanied by an increase in reactive oxygen species (ROS) and autophagy. rsc.org While not directly studying this compound, this research highlights a potential mechanism by which cellular stressors can initiate programmed cell death pathways that may be relevant to the actions of some purine derivatives. rsc.org

It is important to note that other forms of programmed cell death, such as paraptosis, have also been identified. Paraptosis is characterized by cytoplasmic vacuolization and mitochondrial and endoplasmic reticulum swelling. eurekalert.org While current research on this compound primarily focuses on apoptosis, the existence of other programmed cell death pathways presents avenues for future investigation.

Table 1: Selected Purine Derivatives and their Effects on Programmed Cell Death

| Compound/Derivative Class | Cell Line(s) | Observed Effect(s) | Key Findings |

| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Hepatocellular carcinoma (Huh7) | Potent anticancer activity, induction of apoptosis | Inhibition of Src kinase. nih.gov |

| 2,6,9-trisubstituted purine derivatives | HL-60 | Induction of apoptosis, cell cycle arrest at S-phase | Some derivatives induced apoptosis in up to 70% of cells. imtm.czmdpi.com |

| 6-Amino-9-sulfonylpurine derivatives | K562 (leukemia) | Induction of apoptosis via the intrinsic mitochondrial pathway | Increased expression of caspase 3 and cytochrome c. researchgate.net |

Computational Studies and Molecular Modeling

Computational methods, including molecular docking and dynamics simulations, have become indispensable tools for elucidating the mechanisms of action of bioactive compounds. These techniques provide insights into how ligands like this compound interact with their protein targets at a molecular level.

Molecular docking studies are employed to predict the preferred orientation of a ligand when bound to a receptor. For instance, software like AutoDock Vina has been used to simulate the interaction of purine derivatives with target proteins. researchgate.net These simulations help in understanding the binding modes and affinities of compounds, guiding the design of more potent and selective molecules. The results of molecular docking are often evaluated based on binding free energies, where a lower value indicates a more stable and favorable interaction. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex, assessing its stability over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help identify key residues involved in the interaction. researchgate.netresearchgate.net The Automated Topology Builder (ATB) and Repository is a resource that facilitates the development of molecular force fields necessary for such simulations.

In the context of purine derivatives, computational studies have been used to simulate their interactions with various protein kinases and receptors. nih.govunits.it For example, a study on dual inhibitors of the A2A adenosine receptor and casein kinase CK1δ utilized molecular modeling to understand the protein-ligand interactions of a series of adenine derivatives. nih.govunits.it

Computational tools can predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of a ligand to its target protein. heteroletters.org The PDBe-KB ligand pages provide aggregated data on protein-ligand interactions from the Protein Data Bank (PDB). ebi.ac.ukebi.ac.uk

For purine derivatives, these predictions are crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models have shown that for some 2,6,9-trisubstituted purines, steric properties have a greater influence on cytotoxicity than electronic properties. imtm.cz These models indicated that an arylpiperazinyl group at position 6 of the purine ring enhances cytotoxic activity, whereas bulky groups at the C-2 position are detrimental. imtm.cz

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is another valuable computational approach. heteroletters.org For purine derivatives, pharmacophore models have identified key hydrogen bond donors and acceptors that are critical for their interaction with biological targets. heteroletters.org

Therapeutic Implications and Future Directions

Potential Therapeutic Applications

Research into N-cyclopentyl-9H-purin-6-amine and its derivatives has revealed promising activity in several key therapeutic areas. The cyclopentyl substitution at the N9 position has been shown to be a critical factor in the potency of these compounds. nih.gov

Anti-cancer Agents (e.g., Acute Myeloid Leukemia, Solid Tumors)

A significant area of investigation for this compound derivatives is in the treatment of various cancers, particularly Acute Myeloid Leukemia (AML) and solid tumors. wipo.intgoogle.com

Derivatives of 9-cyclopentyl-purine have been identified as potent inhibitors of kinases like FLT3, which are often mutated in AML. wipo.intgoogle.comnih.gov The most common mutation in AML occurs in the FLT3 gene, and patients with these mutations often have a poor prognosis. google.comacs.org Novel 2,6,9-trisubstituted purine (B94841) derivatives, including those with a cyclopentyl group at the N9 position, have demonstrated nanomolar inhibitory activity against FLT3. google.comnih.govacs.org For instance, the compound N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine has shown selective proliferation blockage in AML cell lines with FLT3-ITD mutations. nih.gov

In the context of solid tumors, 2,6,9-trisubstituted purine derivatives have been investigated as Smoothened (SMO) antagonists. mdpi.com One such derivative, 9-Butyl-N-cyclopentyl-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine, has demonstrated cytotoxic effects on several human solid tumor cell lines. mdpi.com Furthermore, certain 6,8,9-trisubstituted purine analogues have shown notable cytotoxic activity against human liver, colon, and breast cancer cells, in some cases surpassing the efficacy of established chemotherapy drugs like 5-Fluorouracil and Fludarabine. researchgate.net

Table 1: Investigated Anti-cancer Activity of this compound Derivatives

| Compound Type | Target/Cancer Type | Key Findings |

|---|---|---|

| 2,6,9-trisubstituted purine derivatives | Acute Myeloid Leukemia (AML) with FLT3 mutations | Potent FLT3 kinase inhibitors, selectively block proliferation of AML cell lines. google.comnih.govacs.org |

| 2,6,9-trisubstituted purine derivatives | Solid Tumors (e.g., pancreatic) | Act as SMO antagonists, exhibiting cytotoxicity against various tumor cell lines. mdpi.com |

| 6,8,9-trisubstituted purine analogues | Liver, Colon, and Breast Cancer | Demonstrated significant cytotoxic activity, in some cases superior to standard chemotherapies. researchgate.net |

Anti-inflammatory and Immunosuppressive Properties

Purine analogs are known to possess immunosuppressive and anti-inflammatory properties, making them valuable in the treatment of autoimmune diseases and transplant rejection. researchgate.netgoogle.com.nagoogle.com These compounds can act by inhibiting inflammatory responses, reducing cytokine production, or modulating the activation of immune cells like lymphocytes. google.com.na While direct studies on the anti-inflammatory and immunosuppressive effects of this compound are limited, the broader class of purine derivatives shows significant potential in this area. researchgate.netgoogle.com The development of novel purine derivatives is an active area of research for creating new treatments for chronic inflammatory diseases.

Cardiovascular and Neurological Disorders

The adenosine (B11128) signaling pathway, which plays a crucial role in various physiological processes, is a key target for therapeutic intervention in cardiovascular and neurological disorders. cymitquimica.com Modified nucleoside analogs of adenosine, such as those with a cyclopentyl substitution, can modulate adenosine receptor activity. cymitquimica.com For example, N6-[(1S-trans)-2-Hydroxycyclopentyl]adenosine is a modified nucleoside that has been investigated for its potential in treating such disorders due to its ability to interact with adenosine receptors. cymitquimica.com The cyclopentyl group is a key structural feature that influences the compound's pharmacological properties. cymitquimica.com

Antimicrobial Drug Development

Purine derivatives have a broad spectrum of biological activities, including antimicrobial properties. researchgate.net They have been investigated for their potential as antiviral and antifungal agents. researchgate.net The purine scaffold can be modified to develop new antimicrobial drugs. evitachem.com While specific studies on the antimicrobial activity of this compound are not extensively detailed, the general potential of purine analogs in this field is well-recognized. researchgate.net

Challenges and Opportunities in Drug Development

Despite the promising therapeutic potential of this compound and its derivatives, there are challenges and opportunities in their development as therapeutic agents.

Selectivity and Efficacy Optimization

A major challenge in the development of kinase inhibitors, a key application for purine derivatives, is achieving high selectivity and efficacy to minimize off-target effects and overcome drug resistance. google.com For instance, in the context of FLT3 inhibitors for AML, acquired resistance due to point mutations in the kinase domain is a significant hurdle. google.com

Structure-activity relationship (SAR) studies are crucial for optimizing the selectivity and potency of these compounds. nih.gov Research has shown that the size and shape of the substituent at the N9 position of the purine ring play a critical role in determining the compound's potency. nih.gov Specifically, the cyclopentyl group has been identified as an optimal substituent for achieving high inhibitory activity against certain kinases like EGFR. nih.gov Further exploration of the chemical space around the purine core, including modifications at the C2, C6, and C8 positions, offers opportunities to develop next-generation inhibitors with improved selectivity and efficacy against both wild-type and drug-resistant mutant kinases. nih.govresearchgate.netnih.gov

Overcoming Resistance Mechanisms

The emergence of resistance to conventional anticancer drugs is a major obstacle in cancer therapy. mdpi.com Some purine derivatives are being investigated for their ability to circumvent these resistance mechanisms. mdpi.comresearchgate.net For instance, certain 2,6,9-trisubstituted purine derivatives have been designed to overcome resistance in cancer cells. mdpi.com While direct studies on this compound's role in overcoming specific resistance mechanisms are still emerging, the broader class of purine analogs shows promise in this area. mdpi.com The development of novel purine derivatives often aims to create compounds that can bypass the resistance pathways that limit the effectiveness of existing treatments. mdpi.comacs.org

Novel Derivatives and Structural Modifications for Enhanced Efficacy

Significant research has focused on synthesizing novel derivatives of the purine scaffold to improve therapeutic efficacy. rsc.org The purine ring offers multiple sites for chemical modification, allowing for the creation of a diverse library of compounds with potentially enhanced biological activity. rsc.org

Key strategies for structural modification include:

Substitution at C-2, C-6, and N-9 positions: Introducing various substituents at these positions on the purine ring can significantly influence the compound's binding affinity and selectivity for target proteins, such as kinases. mdpi.com The dysregulation of kinases is a hallmark of many cancers, making them attractive targets for drug development. mdpi.com

Hybrid Molecules: Incorporating other chemical moieties, such as piperazine, triazole, and chalcone, has led to the development of hybrid purine derivatives with potent anticancer activity against various cancer cell lines. rsc.org

Specific Substitutions:

The synthesis of 2,6,9-trisubstituted purines has been a particular area of focus. rsc.org For example, starting with 2,6-dichloropurine (B15474), coupling with cyclopentyl bromide yields 2,6-dichloro-9-cyclopentyl-9H-purine, a key intermediate for further derivatization. rsc.org

Derivatives with a trans-β-styrenesulfonyl group at the N9 position have shown to be effective antiproliferative agents. researchgate.net

The introduction of a 2-((5-chlorothiophen-2-yl)ethynyl) group at the C2 position has been explored in the development of adenosine receptor antagonists. nih.gov

These modifications aim to enhance properties such as metabolic stability, pharmacokinetic profiles, and target-specific interactions.

Table 1: Examples of this compound Derivatives and their Investigated Activities

| Derivative Name | Modification | Investigated Activity |

| 2,6-dichloro-9-cyclopentyl-9H-purine | Dichloro substitution | Intermediate in the synthesis of anticancer agents rsc.org |

| N-([2,3′-Bipyridin]-5-ylmethyl)-2-chloro-9-cyclopentyl-9H-purin-6-amine | Bipyridinylmethyl and chloro substitutions | CDK12 inhibitor for HER2-positive breast cancer nih.gov |

| 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine | Phenyl and methylpiperazinylphenyl substitutions | Reversible kinase inhibitor for non-small-cell lung cancer acs.org |

| 2-chloro-9-cyclopentyladenine | Chloro substitution | CK1δ inhibitory activity mdpi.com |

Combination Therapies and Synergistic Effects

The use of this compound derivatives in combination with other therapeutic agents is a promising strategy to enhance anticancer effects. google.com Combination therapies may lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. google.com For example, a synergistic effect could be at least two-fold, five-fold, or even ten-fold greater than the effect of a single agent. google.com

One area of investigation is the combination of these purine derivatives with other anticancer drugs. The goal is to target multiple pathways involved in tumor growth and progression, potentially leading to improved treatment outcomes and overcoming drug resistance. The development of "dual anta-inhibitors," which can simultaneously target two different proteins like the A2A adenosine receptor and casein kinase CK1δ, exemplifies this approach, aiming for synergistic therapeutic benefits. mdpi.com

Emerging Research Areas and Unexplored Potential

The research into this compound and its analogs is expanding into new and exciting areas. The versatility of the purine scaffold suggests a broad range of potential applications that are yet to be fully explored. rsc.org

Emerging areas of research include:

Modulation of the STING pathway: Novel cyclopentane-based activators of the STING (Stimulator of Interferator Genes) pathway are being developed for the treatment of cancer. google.com Activation of STING can lead to an anti-tumor immune response.

Development of Molecular Probes: Sophisticated purine derivatives can serve as molecular probes to investigate biological processes such as enzyme function, protein-nucleic acid interactions, and cellular signaling pathways.

Antiviral and Other Therapeutic Applications: Beyond cancer, fluorinated purine derivatives have shown potential as antiviral agents and for their ability to modulate various enzymes and receptors.

Nanotechnology-based Delivery Systems: Research is exploring the use of nanoparticles to deliver purine-based anticancer drugs, which could improve their targeting and efficacy. oatext.com

The continued exploration of the chemical space around the this compound core is likely to uncover new therapeutic opportunities and deepen our understanding of fundamental biological processes. rsc.org

Q & A

Q. What established synthetic routes are available for N-cyclopentyl-9H-purin-6-amine, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols starting from purine precursors. A common approach involves cyclization of intermediates like 5-amino-1-phenyl-1H-imidazole-4-carbonitriles using triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonia treatment . Microwave irradiation has been employed to enhance reaction efficiency, reducing synthesis time compared to traditional heating . Solvent choice (e.g., methanol or ethanol) and catalyst selection (e.g., aniline hydrochloride) critically affect yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing N-cyclopentyl-9H-purin-6-amine?

- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopentyl group at N9) and detects tautomerism. For example, NH stretching vibrations in the range 3300–3150 cm⁻¹ (IR) confirm amine groups .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Elemental analysis : Confirms stoichiometric composition, with deviations >0.3% indicating impurities .

Q. What structural features of this compound are critical for its biological activity?

The cyclopentyl group at N9 enhances lipophilicity, potentially improving membrane permeability. Substitutions at C2 (e.g., fluorine) and N6 (e.g., aryl groups) modulate interactions with biological targets, as seen in antimicrobial studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of N-cyclopentyl-9H-purin-6-amine derivatives for improved yield and scalability?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (argon) prevent oxidation .

- Catalyst screening : Testing bases like K₂CO₃ or DBU can accelerate alkylation steps .

Q. How do researchers resolve contradictions in NMR data for tautomeric forms of this compound derivatives?

Tautomerism between amino and imino forms is resolved using:

- Variable-temperature NMR : Observing chemical shift changes with temperature (e.g., NH signals broadening at higher temps) .

- 2D NOESY : Identifying spatial proximity between protons to confirm dominant tautomers .

Q. What computational tools aid in analyzing the hydrophobic binding interactions of N-cyclopentyl-9H-purin-6-amine with biological targets?

- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., π-π stacking) .

- Molecular docking (AutoDock Vina) : Predicts binding affinities to enzymes like bacterial topoisomerases, guided by X-ray crystallographic data from analogous purines .

Q. How can researchers validate the purity of N-cyclopentyl-9H-purin-6-amine in complex mixtures?

- HPLC-MS : Separates and quantifies isomers or byproducts using C18 columns and acetonitrile/water gradients .

- Recrystallization : Optimizing solvent pairs (e.g., CHCl₃/hexane) removes polar impurities, verified by melting point consistency (±1°C) .

Q. What strategies mitigate side reactions during alkylation of the purine core?

- Protecting groups : Temporarily blocking reactive amines (e.g., with tert-butyldimethylsilyl) minimizes undesired N7 alkylation .

- Stoichiometric control : Limiting alkyl halide equivalents (1.1–1.5 eq.) reduces di- or tri-substitution byproducts .

Q. How do researchers correlate substituent effects with biological activity in N-cyclopentyl-9H-purin-6-amine derivatives?

Q. What experimental controls are essential in stability studies of N-cyclopentyl-9H-purin-6-amine under physiological conditions?

- pH stability : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS .

- Light/temperature exposure : Store samples under accelerated conditions (40°C, 75% RH) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.